N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine
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Overview
Description
N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is a synthetic organic compound with a complex structure It contains a pyrimidine ring substituted with a bromophenylsulfanyl group and a trifluoromethyl group, along with an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the bromophenylsulfanyl and trifluoromethyl groups. The final step involves the attachment of the isopropylamine group.
Preparation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of Bromophenylsulfanyl Group: The bromophenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a bromophenylthiol and a suitable leaving group on the pyrimidine ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Attachment of Isopropylamine Group: The final step involves the reaction of the intermediate compound with isopropylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenylsulfanyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Addition: The pyrimidine ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Addition: Electrophiles such as alkyl halides or acyl chlorides, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine involves its interaction with specific molecular targets. The bromophenylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The isopropylamine group can participate in hydrogen bonding or ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N,N-dimethylamine
- N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine
- N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine
Uniqueness
N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylamine group differentiates it from similar compounds, potentially affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3N3S/c1-8(2)19-13-20-11(14(16,17)18)7-12(21-13)22-10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVUNRKCKJLLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)SC2=CC=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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